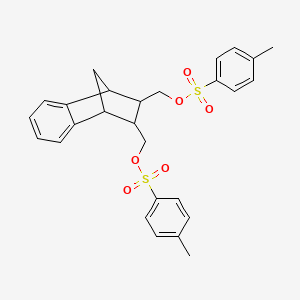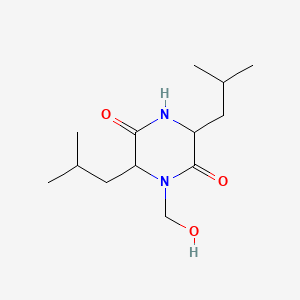
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N'-dimethyl-N,N',N'-tris(phenylmethyl)-, bis(methyl sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) is a complex organic compound with a unique structure It is characterized by multiple phenylmethyl groups and a bis(methyl sulfate) counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) typically involves multiple steps. The process begins with the preparation of intermediate compounds, such as 1,3-propanediamine derivatives. These intermediates are then subjected to further reactions involving phenylmethyl groups and methyl sulfate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: A simpler derivative with fewer phenylmethyl groups.
N,N-Dimethyl-1,3-propanediamine: Another related compound with different functional groups.
Uniqueness
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) is unique due to its complex structure and multiple phenylmethyl groups
Propiedades
Número CAS |
73791-64-7 |
|---|---|
Fórmula molecular |
C55H72N4O8S2 |
Peso molecular |
981.3 g/mol |
Nombre IUPAC |
dibenzyl-[3-[benzyl-[3-[benzyl-[3-(dibenzylamino)propyl]amino]propyl]-methylazaniumyl]propyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C53H66N4.2CH4O4S/c1-56(45-51-30-15-6-16-31-51,40-23-41-57(2,46-52-32-17-7-18-33-52)47-53-34-19-8-20-35-53)39-22-38-54(42-48-24-9-3-10-25-48)36-21-37-55(43-49-26-11-4-12-27-49)44-50-28-13-5-14-29-50;2*1-5-6(2,3)4/h3-20,24-35H,21-23,36-47H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clave InChI |
VYPRXEXUAGRQSD-UHFFFAOYSA-L |
SMILES canónico |
C[N+](CCCN(CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)(CCC[N+](C)(CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)

![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)





